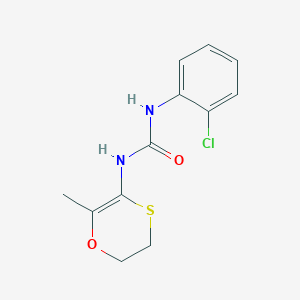![molecular formula C15H21N3O B14400924 1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole CAS No. 89779-20-4](/img/structure/B14400924.png)
1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a phenyl ring substituted with a hexyloxy group and a triazole ring substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole typically involves the following steps:
Formation of the Phenyl Triazole Core: The phenyl triazole core can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the Hexyloxy Group: The hexyloxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative is reacted with a hexyl halide under basic conditions to form the hexyloxy-substituted phenyl ring.
Final Assembly: The hexyloxy-substituted phenyl ring is then coupled with the triazole core under appropriate conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in the presence of iron (Fe) for bromination; nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.
Chemical Reactivity: The triazole ring and phenyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,3-triazole: Lacks the hexyloxy and methyl substituents, resulting in different chemical and biological properties.
1-[4-(Methoxy)phenyl]-5-methyl-1H-1,2,3-triazole: Contains a methoxy group instead of a hexyloxy group, leading to variations in solubility and reactivity.
1-[4-(Hexyloxy)phenyl]-1H-1,2,3-triazole: Lacks the methyl group on the triazole ring, affecting its overall stability and reactivity.
The unique combination of the hexyloxy and methyl substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89779-20-4 |
|---|---|
Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-5-methyltriazole |
InChI |
InChI=1S/C15H21N3O/c1-3-4-5-6-11-19-15-9-7-14(8-10-15)18-13(2)12-16-17-18/h7-10,12H,3-6,11H2,1-2H3 |
InChI Key |
YZCLGZFCEBXOIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=CN=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


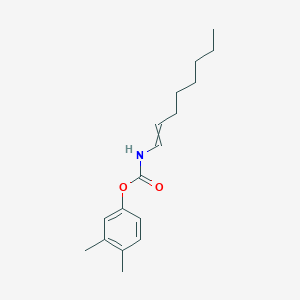
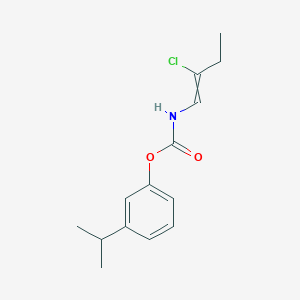
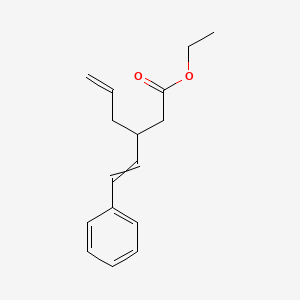
![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)
![Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-](/img/structure/B14400884.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)
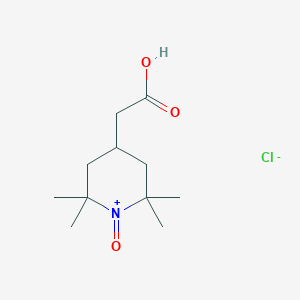
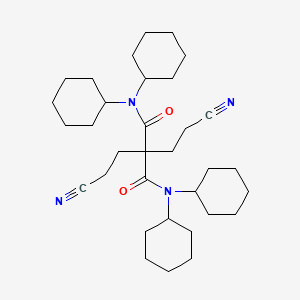
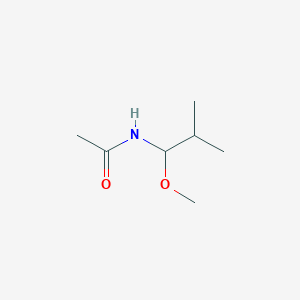
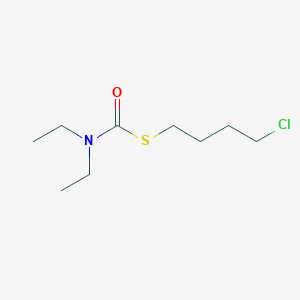
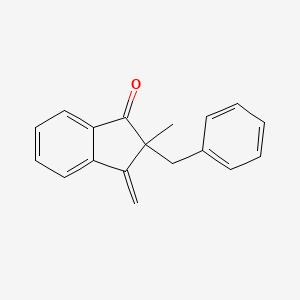
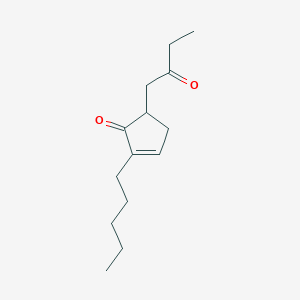
![1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene](/img/structure/B14400927.png)
